molecular formula C18H19NO7 B1203412 N-hydroxy-4-aminobiphenyl O-glucuronide CAS No. 41839-10-5

N-hydroxy-4-aminobiphenyl O-glucuronide

Cat. No.: B1203412
CAS No.: 41839-10-5
M. Wt: 361.3 g/mol
InChI Key: UMRVFYHUKNMTTC-RPUYLAQPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hydroxy-4-aminobiphenyl O-glucuronide is a glucosiduronic acid that is the O-glucuronide of N-hydroxy-4-aminobiphenyl. It derives from a biphenyl-4-amine.

Scientific Research Applications

Toxicology Studies

N-hydroxy-4-aminobiphenyl O-glucuronide serves as a critical biomarker in toxicological assessments, particularly in understanding the pathways through which 4-aminobiphenyl induces cancer. Research indicates that the glucuronidation process may mitigate the toxic effects of N-hydroxy-4-aminobiphenyl by facilitating its excretion from the body.

Key Findings:

  • Metabolic Pathways: Studies have shown that N-hydroxy-4-aminobiphenyl can be hydrolyzed back to its parent compound in the bladder, leading to potential DNA adduct formation and subsequent carcinogenic effects .
  • Detoxification Mechanisms: The formation of glucuronides is considered a detoxification mechanism that reduces the bioavailability of harmful metabolites .

Cancer Research

The compound is extensively studied for its implications in bladder cancer development. The metabolic activation of 4-aminobiphenyl through N-hydroxylation followed by glucuronidation is believed to play a pivotal role in carcinogenesis.

Case Studies:

  • Bladder Carcinogenesis: Research has demonstrated that exposure to N-hydroxy-4-aminobiphenyl leads to the formation of specific DNA adducts within bladder tissues. These adducts are associated with increased risk for transitional cell carcinoma .
  • Animal Models: In studies involving rodent models, administration of N-hydroxy-4-aminobiphenyl resulted in significant tumor formation, underscoring its role as an effective model for studying bladder cancer mechanisms .

Pharmacokinetic Studies

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential and risks.

Research Insights:

  • Absorption and Distribution: Studies indicate that glucuronidation affects the absorption and distribution characteristics of N-hydroxy metabolites, impacting their overall toxicity profile .
  • Excretion Pathways: The efficiency of glucuronidation influences how quickly these metabolites are eliminated from the body, which is crucial for assessing long-term exposure risks .

Data Table: Summary of Key Studies on this compound

StudyFocusFindings
IARC Monographs (2010)CarcinogenicityEstablished link between N-hydroxy metabolites and bladder cancer; highlighted metabolic pathways involved .
Tafazoli et al. (2009)Toxicity MechanismsDemonstrated oxidative stress-related toxicity mechanisms associated with N-hydroxy metabolites .
IARC (2012)DNA Adduct FormationIdentified specific DNA adducts formed in response to exposure to N-hydroxy compounds.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying N-hydroxy-4-aminobiphenyl O-glucuronide in biological matrices?

To identify and quantify this metabolite, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Enzymatic hydrolysis (e.g., β-glucuronidase treatment) can confirm the presence of the glucuronide conjugate by releasing the aglycone, which is then reanalyzed . High turbulence liquid chromatography (HTLC) coupled with mass spectrometry has been validated for stability assessments under freeze-thaw cycles and storage conditions, ensuring reliable quantification in plasma, serum, and urine . For structural confirmation, HPLC-NMR can resolve regioselectivity by analyzing chemical shift changes in the aglycone and glucuronide moieties .

Q. Which enzymes are primarily responsible for the formation of this compound, and how can their activity be studied?

Human UDP-glucuronosyltransferase (UGT) isoforms, particularly UGT1A, UGT2B4, and UGT2B7, are key catalysts for O-glucuronidation. Recombinant UGT isoforms expressed in vitro (e.g., human liver microsomes or transfected cell lines) are used to determine enzyme specificity. Kinetic parameters (Km, Vmax) are measured via time-course incubations with the aglycone substrate and UDP-glucuronic acid, followed by LC-MS/MS analysis . For example, UGT1A3 and UGT1A9 show high activity for 4-O-glucuronidation in chalcone analogs, which can inform studies on similar substrates .

Q. How do physicochemical properties of this compound influence experimental design?

Key properties include:

  • Solubility : LogP values (~1.05) and aqueous solubility (1.63 g/L) suggest limited hydrophilicity, necessitating organic solvents (e.g., methanol) for stock solutions .
  • Stability : Susceptibility to enzymatic hydrolysis requires storage at -80°C with limited freeze-thaw cycles. Stability in biological matrices (e.g., plasma) should be validated under experimental conditions .
  • Ionization : The physiological charge (-2) and polar surface area (~224 Ų) impact LC-MS/MS ionization efficiency, requiring optimized mobile phases (e.g., ammonium formate/acetonitrile) .

Advanced Research Questions

Q. How can contradictory data on regioselective glucuronidation by UGT isoforms be resolved?

Discrepancies arise due to isoform-specific regiospecificity and substrate promiscuity. A systematic approach includes:

  • Recombinant enzyme screens : Test all relevant UGT isoforms (e.g., UGT1A1, 1A3, 1A9) using kinetic assays to identify dominant pathways .
  • Tandem mass spectrometry with metal complexation : Resolve isomeric glucuronides by analyzing fragmentation patterns (e.g., loss of glucuronic acid or aglycone) .
  • Cross-species comparisons : Assess metabolic differences using hepatocytes from humans, rats, and dogs, as species-specific UGT expression alters regioselectivity .

Q. What challenges exist in synthesizing and stabilizing this compound for experimental use?

Chemical synthesis faces:

  • Instability : The free glucuronide is prone to hydrolysis; protected forms (e.g., methyl esters) are synthesized but require deprotection under controlled conditions .
  • Low yields : Competing reactions (e.g., N-glucuronidation) reduce O-glucuronide purity. Purification via preparative HPLC with ion-pairing reagents is critical .
  • Storage : Lyophilization in inert atmospheres (e.g., nitrogen) at -80°C preserves integrity, with regular LC-MS stability checks .

Q. How does enterohepatic recirculation affect the pharmacokinetic profile of this compound?

Enterohepatic recirculation involves biliary excretion of the glucuronide, intestinal hydrolysis by gut microbiota, and reabsorption of the aglycone. This process prolongs the terminal half-life, leading to:

  • Overestimated Vss : Observed in dog models, where >99% of metabolites are O-glucuronides .
  • Methodological mitigation : Bile duct cannulation or co-administration of β-glucuronidase inhibitors (e.g., saccharolactone) can isolate hepatic vs. intestinal contributions .

Q. Why do in vitro and in vivo metabolite profiles of this compound often differ?

Discrepancies arise from:

  • Tissue-specific metabolism : Hepatocytes may lack enterocyte-specific UGTs or transport proteins (e.g., MRP2) responsible for biliary excretion .
  • Protein binding : High plasma protein binding (>99%) in vivo reduces free aglycone availability for glucuronidation, unlike unbound in vitro systems .
  • Species variability : For example, dogs exhibit dominant O-glucuronidation, while rats show higher sulfation; humanized liver models are recommended for translational studies .

Properties

CAS No.

41839-10-5

Molecular Formula

C18H19NO7

Molecular Weight

361.3 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-phenylanilino)oxyoxane-2-carboxylic acid

InChI

InChI=1S/C18H19NO7/c20-13-14(21)16(17(23)24)25-18(15(13)22)26-19-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-16,18-22H,(H,23,24)/t13-,14-,15+,16-,18-/m0/s1

InChI Key

UMRVFYHUKNMTTC-RPUYLAQPSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NOC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NOC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-hydroxy-4-aminobiphenyl O-glucuronide
Reactant of Route 2
N-hydroxy-4-aminobiphenyl O-glucuronide
Reactant of Route 3
N-hydroxy-4-aminobiphenyl O-glucuronide
Reactant of Route 4
N-hydroxy-4-aminobiphenyl O-glucuronide
Reactant of Route 5
N-hydroxy-4-aminobiphenyl O-glucuronide
Reactant of Route 6
N-hydroxy-4-aminobiphenyl O-glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.